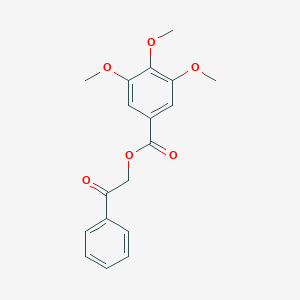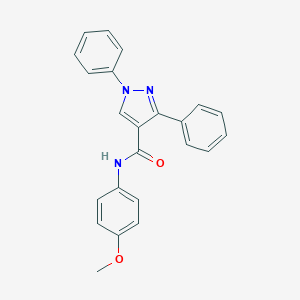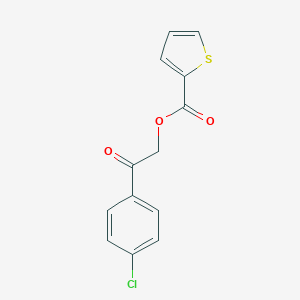
2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle known for its diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl and 2-oxoethyl groups in this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate typically involves the reaction of 4-chlorophenylacetic acid with thiophene-2-carboxylic acid derivatives. One common method is the Vilsmeier-Haack reaction, which is used for formylation of aromatic and heteroaromatic compounds. In this reaction, 4-chlorophenylacetic acid is treated with phosphorus oxychloride and N,N-dimethylformamide to yield chloro acrylaldehyde derivatives. These derivatives are then reacted with ethyl mercaptoacetate in the presence of sodium tert-butoxide to form the desired thiophene ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The presence of the 4-chlorophenyl group can enhance its binding affinity to these targets, leading to effective inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 5-Bromothiophene-2-Carboxylate: Known for its antibacterial activities.
Benzo[b]thiophene-2-Carboxamide Derivatives: Explored for their STING-agonistic activity and potential anticancer effects.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl thiophene-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which enhances its chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3S/c14-10-5-3-9(4-6-10)11(15)8-17-13(16)12-2-1-7-18-12/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABCBYNQWZYKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
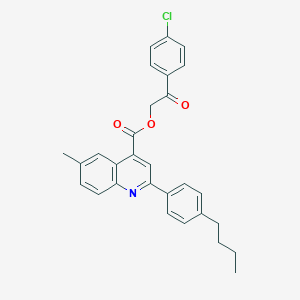
![4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B436112.png)
![2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B436113.png)
![2-Oxopropyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B436126.png)
![1-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B436129.png)
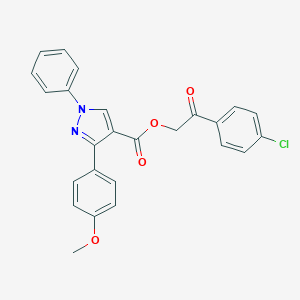
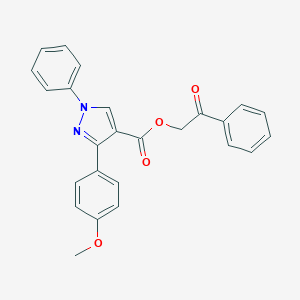
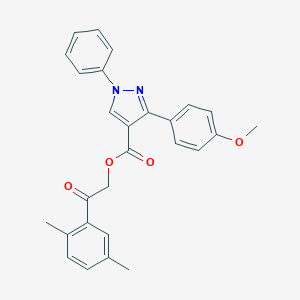
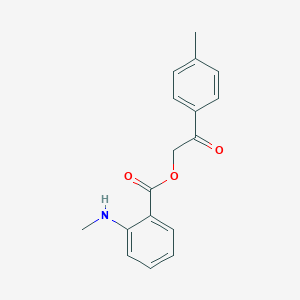

![N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine](/img/structure/B436151.png)
